molecular formula C22H20ClF3N4O2S2 B2749703 4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392299-15-9

4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2749703
CAS No.: 392299-15-9
M. Wt: 528.99
InChI Key: QAQZBWZHXPQYHQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzamide moiety, and a trifluoromethyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Aniline Derivative: The 2-chloro-5-(trifluoromethyl)aniline is introduced through a nucleophilic substitution reaction with the thiadiazole intermediate.

    Formation of the Benzamide Moiety: The benzamide group is formed by reacting the intermediate with 4-tert-butylbenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The chloro group in the aniline derivative can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly important for enhancing biological activity and metabolic stability.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF3N4O2S2/c1-21(2,3)13-6-4-12(5-7-13)18(32)28-19-29-30-20(34-19)33-11-17(31)27-16-10-14(22(24,25)26)8-9-15(16)23/h4-10H,11H2,1-3H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQZBWZHXPQYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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